![molecular formula C8H6BrNS B1639990 6-Bromoindoline-2-thione CAS No. 848649-94-5](/img/structure/B1639990.png)
6-Bromoindoline-2-thione
Overview
Description
6-Bromoindoline-2-thione is a chemical compound that has garnered attention due to its numerous potential applications in scientific research and industry. It contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Synthesis Analysis
The synthesis of 6-Bromoindoline-2-thione involves the reaction between indoline-2-thiones with alkyl 2-halo acetoacetate under different conditions . A metal-free strategy has been developed for the preparation of 2-carboxylated thieno [2,3-b] indole derivatives, which involves easily accessible 1,2-diaza-1,3-dienes and indoline 2-thione as starting materials .
Molecular Structure Analysis
The molecular formula of 6-Bromoindoline-2-thione is C8H6BrNS . It has a total of 17 atoms, including 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Bromine atom . The average mass is 228.109 Da .
Chemical Reactions Analysis
6-Bromoindoline-2-thione is involved in various chemical reactions. For instance, it reacts with alkyl 2-halo acetoacetate under different conditions . It is also used in the synthesis of functionalized thieno[2,3-b]indoles by base-mediated [3 + 2]-annulation with Morita−Baylis−Hillman and Rauhut−Currier adducts of nitroalkenes .
Scientific Research Applications
Antifungal Activity: The core structure of thieno[2,3-b]indole A, which includes the 6-bromoindoline-2-thione moiety, demonstrates antifungal activity . Researchers have explored its potential as an antifungal agent.
Neurological Diseases: Substituted thieno[2,3-b]indoles derived from this scaffold have shown potential for treating neurological diseases such as epilepsy, senile dementia, Parkinson’s disease, and cognitive deficits after brain ischemia . These compounds may modulate neuronal function and protect against neurodegeneration.
Plant Growth Regulation
The natural product thienodolin B, structurally related to thieno[2,3-b]indoles, displays plant growth-promoting and -inhibiting activities in rice seedlings . Researchers study these compounds for their potential in agriculture and crop management.
Synthesis and Preparation
Indoline-2-thione can be prepared via reported methods . Chromatographic purification is typically carried out on silica gel.
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with certain proteins in bacterial cells .
Mode of Action
It is known that the compound is synthesized via alkylation reactions under phase transfer catalysis (PTC) conditions . The compound’s interaction with its targets and the resulting changes are currently under investigation.
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential biochemical pathways in bacteria .
Result of Action
6-Bromoindoline-2-thione has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The compound’s minimum inhibitory concentration (MIC) values indicate its potency .
properties
IUPAC Name |
6-bromo-1,3-dihydroindole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLLDWLADMIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindoline-2-thione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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